molecular formula C7H6ClNO3 B183063 2-Chloro-4-methoxy-1-nitrobenzene CAS No. 28987-59-9

2-Chloro-4-methoxy-1-nitrobenzene

Cat. No.: B183063
CAS No.: 28987-59-9
M. Wt: 187.58 g/mol
InChI Key: QTIDRIQSPAELJC-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-nitrobenzene is an aromatic compound with the molecular formula C7H6ClNO3. It is also known by other names such as 2-Chloro-4-nitroanisole and Orthochloroparanitroanisole . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications.

Preparation Methods

2-Chloro-4-methoxy-1-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloroanisole. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring .

In industrial production, the compound can be synthesized on a larger scale using similar nitration methods. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions include 2-chloro-4-methoxyaniline, 2-chloro-4-methoxythiophenol, and 2-chloro-4-methoxybenzoic acid .

Scientific Research Applications

2-Chloro-4-methoxy-1-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

2-Chloro-4-methoxy-1-nitrobenzene can be compared with other similar compounds such as:

    2-Chloro-4-nitrophenol: Similar in structure but lacks the methoxy group.

    2-Chloro-5-nitrotoluene: Similar in structure but has a methyl group instead of a methoxy group.

    4-Chloro-2-fluoro-1-nitrobenzene: Similar in structure but has a fluoro group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications .

Properties

IUPAC Name

2-chloro-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDRIQSPAELJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343999
Record name 2-Chloro-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28987-59-9
Record name 2-Chloro-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In an atomosphere of N2 were added to a stirred suspension of 31 g NaH in 2.2 l anhydrous THF 199.5 g (1.15 mole) 3-chloro-4-nitrophenol (3). This was followed by the addition of dimethylsulfate (575 ml). The whole mixture was heated under reflux during 1.5 h. After cooling, it was poured into a cold (0° C.) diluted NH4OH solution, to destroy the excess of dimethylsulfate, and stirred for two hours. The product was isolated by extraction with diethylether. The ethereal extracts were dried with MgSO4 and evaporated at reduced pressure affording 156 g (72.4%) of 3-chloro-4-nitroanisole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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